Enhanced Lipophilicity (LogP) of 4'-Fluoro-3'-methylacetophenone Versus 4'-Fluoroacetophenone
The incorporation of a methyl group significantly increases the lipophilicity of the fluorinated acetophenone scaffold. 4'-Fluoro-3'-methylacetophenone (target) has a reported LogP ranging from 2.18 to 2.7, compared to 4'-fluoroacetophenone (comparator), which has a reported LogP of 1.72 [1]. This quantified difference of approximately 0.5-1.0 log unit translates to a roughly 3- to 10-fold increase in octanol-water partition coefficient, a critical parameter for predicting membrane permeability and bioavailability in drug development [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 (ChemicalBook); XLogP3 = 2.7 (PubChem) |
| Comparator Or Baseline | 4'-Fluoroacetophenone (CAS 403-42-9): ACD/LogP = 1.72 |
| Quantified Difference | Δ LogP = +0.46 to +0.98 log units (3-10x increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3, ACD/Labs) and experimental databases |
Why This Matters
A higher LogP value suggests improved passive membrane permeability, which can be a decisive factor when selecting an intermediate for central nervous system (CNS) drug candidates or other bioavailability-limited targets.
- [1] ChemicalBook. (2025). 4-Fluoro-3-methylacetophenone (CAS 369-32-4) Properties. Retrieved from https://www.chemicalbook.cn/SupplyInfo_2379573.htm View Source
